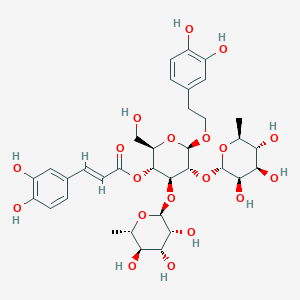
Crassifolioside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Crassifolioside is a natural product derived from plant sources . It is a phenylethanoid glycoside with an empirical formula of C35H46O19 and a molecular weight of 770.73 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the empirical formula C35H46O19 . The structure of this compound is described as β-(3′, 4′-dihydroxyphenyl)-ethyl-(2, 3-α-l-dirhamnosyl)-(4-O-caffeoyl)-β-d-glucopyranoside .Physical And Chemical Properties Analysis
This compound has a boiling point of 1007.9±65.0 °C (Predicted), a density of 1.62±0.1 g/cm3 (Predicted), and a pKa of 9.31±0.10 (Predicted) . It is stored at -20°C .Wissenschaftliche Forschungsanwendungen
Radioprotective and Cytoprotective Activity of Tinospora cordifolia Stem Enriched Extract Containing Cordifolioside-A : This study evaluated the radioprotective and cytoprotective potential of cordifolioside-A, a primary active constituent of Tinospora Cordifolia, against γ-radiation in mice and cyclophosphamide-induced genotoxicity. The results suggested that enriched NBTC containing cordifolioside-A has potential in vivo radioprotective effect as well as in vitro cytoprotective activity (Patel et al., 2013).
The First Report on Flavonoid Isolation from Annona crassiflora Mart : This study reports the isolation and characterisation of various flavonoids, including quercetin and kaempferol derivatives, from Annona crassiflora. It mentions the antimicrobial, antioxidant, and larvicidal activities of the leaf ethanolic extract and its isolated compounds (Lage et al., 2014).
Eigenschaften
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-2-(hydroxymethyl)-4,5-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-3-yl] (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H46O19/c1-14-24(42)26(44)28(46)33(49-14)53-31-30(52-23(41)8-5-16-3-6-18(37)20(39)11-16)22(13-36)51-35(48-10-9-17-4-7-19(38)21(40)12-17)32(31)54-34-29(47)27(45)25(43)15(2)50-34/h3-8,11-12,14-15,22,24-40,42-47H,9-10,13H2,1-2H3/b8-5+/t14-,15-,22+,24-,25-,26+,27+,28+,29+,30+,31-,32+,33-,34-,35+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQSSJMCEJLHAO-POHHJEECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2[C@@H]([C@H](O[C@H]([C@@H]2O[C@H]3[C@@H]([C@@H]([C@H]([C@@H](O3)C)O)O)O)OCCC4=CC(=C(C=C4)O)O)CO)OC(=O)/C=C/C5=CC(=C(C=C5)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H46O19 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
770.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is crassifolioside and where is it found?
A1: this compound is a phenolic glycoside ester of caffeic acid. It has been isolated from the leaves of Plantago crassifolia [, ]. Other phenolic glycosides, including two novel compounds named nuomioside A and isonuomioside A, have also been found in this plant [].
Q2: What other phenolic glycosides are found alongside this compound in Plantago crassifolia?
A2: While the exact profile of phenolic glycosides may vary, research has identified the presence of acteoside, isoacteoside, apigenin 7-O-beta-D-glucuronide, and its methyl ester, in addition to this compound, within the leaves of Plantago crassifolia [].
Q3: Has the structure of this compound been fully elucidated?
A3: While there are publications mentioning this compound and its occurrence in Plantago crassifolia [, , ], detailed spectroscopic data and a full structural characterization have yet to be reported in the provided research excerpts.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

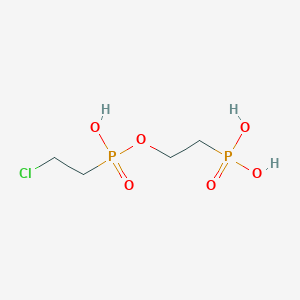
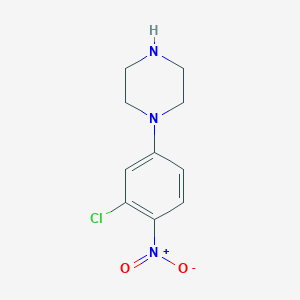
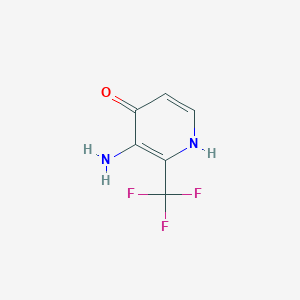
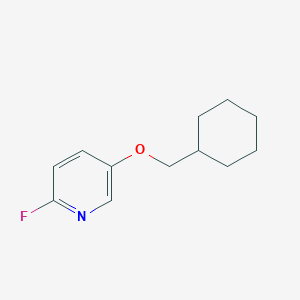
![3',5,5'-Trimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1459602.png)
![N-[(5-fluoro-2-methylphenyl)methyl]cyclobutanamine](/img/structure/B1459604.png)
![tert-butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate](/img/structure/B1459606.png)

![1-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]cyclopentan-1-amine hydrochloride](/img/structure/B1459612.png)

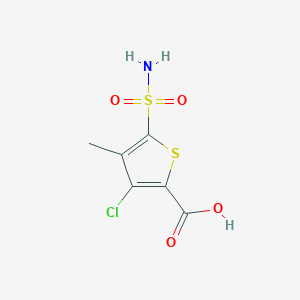
![4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline hydrochloride](/img/structure/B1459616.png)
![7-methoxy-1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1459618.png)
